molecular formula C9H11ClN4O B1434311 N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1638612-96-0

N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No. B1434311
M. Wt: 226.66 g/mol
InChI Key: JBRUHTZGMFIYEA-UHFFFAOYSA-N
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Description

N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, also known as MPO, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The compound's relevance in inhibiting specific cytochrome P450 isoforms, crucial for predicting metabolism-based drug-drug interactions, highlights its potential in enhancing the safety and efficacy of therapeutic regimens (Khojasteh et al., 2011).

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

The structural feature of the 1,3,4-oxadiazole ring, similar to the core of N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, is beneficial for binding with various enzymes and receptors, offering a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects (Verma et al., 2019).

Antitubercular Activity

Compounds containing the 1,3,4-oxadiazole ring have been evaluated for their antitubercular activity, showing efficacy against M. tuberculosis, which underscores the compound's potential in contributing to novel antitubercular therapies (Asif, 2014).

Biological Activities of Oxadiazole Derivatives

Oxadiazole derivatives, including those with the 1,3,4-oxadiazole ring, exhibit a wide range of biological activities. These activities span across various therapeutic areas, highlighting the ring's potential in the development of diverse medicinal agents (Jalhan et al., 2017).

Heterocyclic N-oxide Molecules in Drug Applications

The heterocyclic N-oxide motif, which is structurally related to compounds like N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, demonstrates significant potential in drug development due to its versatility in biological applications, including anticancer and antibacterial activities (Li et al., 2019).

properties

IUPAC Name

N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.ClH/c1-10-6-8-12-9(13-14-8)7-2-4-11-5-3-7;/h2-5,10H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRUHTZGMFIYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

CAS RN

1638612-96-0
Record name 1,2,4-Oxadiazole-5-methanamine, N-methyl-3-(4-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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